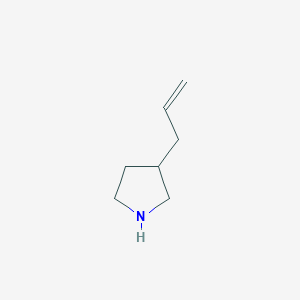![molecular formula C10H9NO3S B12434053 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid](/img/structure/B12434053.png)
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid is an organic compound with the molecular formula C10H9NO3S. It is characterized by the presence of a cyanomethanesulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The cyanomethanesulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid involves its interaction with specific molecular targets. The cyanomethanesulfinyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid moiety.
4-Cyanophenylacetic acid: Similar in structure but lacks the sulfinyl group.
Uniqueness
2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid is unique due to the presence of the cyanomethanesulfinyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9NO3S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
2-[4-(cyanomethylsulfinyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9NO3S/c11-5-6-15(14)9-3-1-8(2-4-9)7-10(12)13/h1-4H,6-7H2,(H,12,13) |
Clé InChI |
HHROXIHACZHBKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)S(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
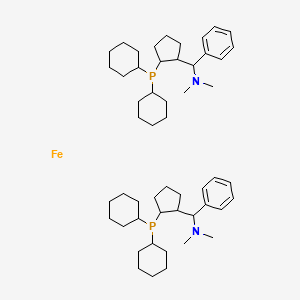
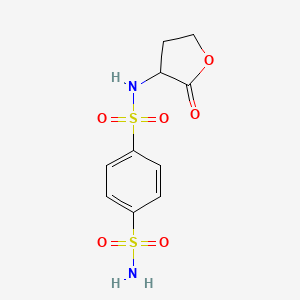
![N-[8-(Prop-2-enamido)octyl]prop-2-enamide](/img/structure/B12434002.png)
![4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)
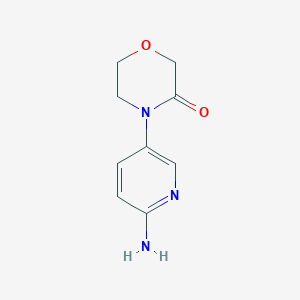
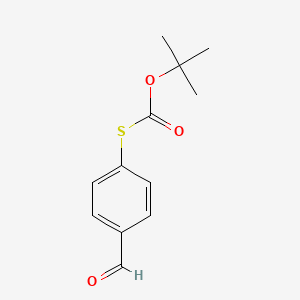
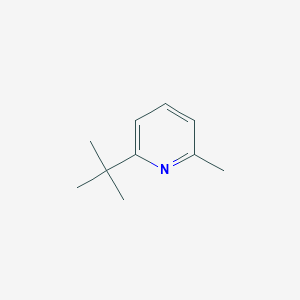
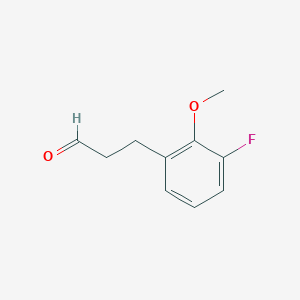
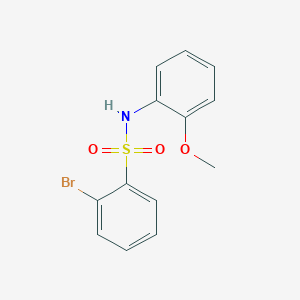
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)
![Ethyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B12434045.png)
